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Abstract

FHT-1015 is a potent and selective allosteric inhibitor of the ATPase activity of SMARCA4
(BRG1) and SMARCA2 (BRM), the catalytic subunits of the BAF (SWI/SNF) chromatin
remodeling complex.[1][2] This document provides detailed in vitro experimental protocols for
researchers utilizing FHT-1015. It covers biochemical assays to determine enzymatic inhibition,
cell-based assays to assess cellular phenotypes such as proliferation and apoptosis, and
epigenomic assays to probe the compound's effect on chromatin accessibility and transcription
factor occupancy.

Mechanism of Action

FHT-1015 acts as a dual inhibitor of SMARCA4 and SMARCA2 through a unique allosteric
mechanism.[3] By binding to an allosteric site, FHT-1015 induces a conformational change in
the ATPase domain, inhibiting its activity.[1] This enzymatic inhibition prevents the BAF
complex from remodeling chromatin, leading to a rapid, lineage-specific reduction in chromatin
accessibility at enhancer regions.[3][4] Consequently, the binding of key lineage-defining
transcription factors, such as SOX10 and MITF in uveal melanoma, is disrupted.[3][5] This
leads to the downregulation of their target gene expression programs, resulting in cell cycle
arrest and apoptosis in sensitive cancer cell lines.[6][7]
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Caption: Mechanism of FHT-1015 action on the BAF complex.

Quantitative Data Summary

FHT-1015 demonstrates high potency for its intended targets with excellent selectivity over

related ATPases.

Table 1: Biochemical Inhibition of ATPase Activity

Target FHT-1015 ICso Assay Method Reference
SMARCA4 (BRG1) 4 nM (< 10 nM) ADP-Glo [1]
SMARCA2 (BRM) 5 nM (< 10 nM) ADP-Glo [1]
CHD4 > 200 UM (> 400 pM)  ADP-Glo [4]

Table 2: Cellular Activity of FHT-1015 in Sensitive Cancer Cell Lines
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Typical
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(ICs0)
MP41)
Cell o
MC38, CT26 ) ) Inhibition 10nM-1puM  1-5days [1]
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G1 Arrest,
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Analysis )
Accumulation
Apoptosis Annexin V Dose-
92-1 o 48-72 hours [3]
Assay Positivity dependent
] Loss of
Chromatin
92-1 o Enhancer 100 nM 4 hours [4]18]
Accessibility o
Accessibility

Experimental Protocols
Biochemical Assay: SMARCAA4/2 ATPase Activity (ADP-

Glo™)

This protocol measures the DNA-dependent ATPase activity of SMARCA4 or SMARCAZ2 by
guantifying the amount of ADP produced.

Materials:

e Recombinant full-length SMARCA4 or SMARCA2 protein

¢ Nucleosome or dsDNA substrate

e FHT-1015 (dissolved in DMSO)

© 2025 BenchChem. All rights reserved.

3/9

Tech Support


https://foghorntx.com/wp-content/uploads/2021/04/2021_AACR_Foghorn-Poster_v5-approved.pdf
https://elifesciences.org/reviewed-preprints/93478v1
https://www.medchemexpress.com/fht-1015.html
https://elifesciences.org/reviewed-preprints/93478
https://foghorntx.com/wp-content/uploads/2021/04/2021_AACR_Foghorn-Poster_v5-approved.pdf
https://www.biorxiv.org/content/10.1101/2023.09.11.557162v2.full-text
https://elifesciences.org/reviewed-preprints/93478/figures
https://www.benchchem.com/product/b10830117?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10830117?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Methodological & Application

Check Availability & Pricing

o ADP-Glo™ Kinase Assay Kit (Promega)

o Assay Buffer (e.g., 25 mM HEPES pH 7.5, 100 mM KCI, 5 mM MgClz, 0.1% BSA, 0.01%
Tween-20, 1 mM DTT)

e ATP
Procedure:

o Compound Preparation: Prepare a serial dilution of FHT-1015 in DMSO. Further dilute in
Assay Buffer to the desired final concentrations. Include a DMSO-only control.

o Enzyme/Substrate Preparation: Dilute SMARCA4/2 enzyme and DNA substrate in Assay
Buffer.

o Reaction Initiation: In a 384-well plate, add the FHT-1015 dilution or DMSO control. Add the
enzyme/DNA mix. Pre-incubate for 15 minutes at room temperature.

o Start Reaction: Add ATP to initiate the reaction. The final ATP concentration should be at or
near the Km for the enzyme.

e Incubation: Incubate the plate at room temperature for 60-90 minutes.
e ADP Detection:

o Add ADP-Glo™ Reagent to stop the enzymatic reaction and deplete the remaining ATP.
Incubate for 40 minutes.

o Add Kinase Detection Reagent to convert ADP to ATP and initiate a luciferase/luciferin
reaction. Incubate for 30 minutes.

o Data Acquisition: Measure luminescence using a plate reader.

e Analysis: Convert luminescence signals to ADP concentration. Plot the percent inhibition
against the log of FHT-1015 concentration and fit to a four-parameter dose-response curve
to determine the ICso value.

Cell-Based Assay: Proliferation/Viability (CellTiter-Glo®)
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This assay quantifies cell viability by measuring ATP levels, which reflects the number of
metabolically active cells.
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Caption: Workflow for cell viability assessment using CellTiter-Glo®.

Materials:

e Cancer cell lines (e.g., uveal melanoma line 92-1)
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Complete cell culture medium
FHT-1015 (in DMSO)
CellTiter-Glo® Luminescent Cell Viability Assay Kit (Promega)

Opaque-walled 96-well plates suitable for luminescence

Procedure:

Cell Seeding: Trypsinize and count cells. Seed cells into 96-well plates at an appropriate
density (e.g., 1,000-5,000 cells/well) and allow them to adhere overnight.

Compound Treatment: Prepare a 10-point, 3-fold serial dilution of FHT-1015 in culture
medium. Remove the old medium from the cells and add the medium containing the
compound or DMSO vehicle control.

Incubation: Incubate plates for the desired period (e.g., 3 or 7 days).[3][6] For longer assays
(7 days), replenish the medium and compound at day 3 or 4.[4][6]

Assay:

(¢]

Equilibrate the plate and CellTiter-Glo® reagent to room temperature.

[¢]

Add a volume of CellTiter-Glo® reagent equal to the culture medium volume in each well.

[¢]

Mix on an orbital shaker for 2 minutes to induce cell lysis.

[e]

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
Data Acquisition: Measure luminescence with a plate reader.

Analysis: Normalize the results to the DMSO-treated controls. Plot the relative viability
against the log of FHT-1015 concentration and fit to a dose-response curve to calculate the
absolute I1Cso.[3]
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Epigenomic Assay: Assay for Transposase-Accessible
Chromatin with Sequencing (ATAC-seq)

This protocol maps genome-wide chromatin accessibility changes following FHT-1015
treatment.

Materials:

Cells treated with FHT-1015 (e.g., 100 nM for 4 hours) or DMSO.[8]

e Lysis Buffer (e.g., 10 mM Tris-HCI pH 7.4, 10 mM NaCl, 3 mM MgClz, 0.1% IGEPAL CA-
630).

e Transposition Reaction Mix (using a Tn5 transposase kit like lllumina Tagment DNA Enzyme
and Buffer).

o DNA purification kit (e.g., Qiagen MinElute).
» PCR reagents for library amplification.
« Next-generation sequencer.
Procedure:
o Cell Harvesting: Harvest approximately 50,000 viable cells by centrifugation.
e Nuclei Isolation:
o Wash cells with ice-cold PBS.

o Resuspend the cell pellet in 50 pL of cold Lysis Buffer and pipette up and down to lyse
cells.

o Immediately centrifuge at 500 x g for 10 minutes at 4°C to pellet the nuclei.
o Tagmentation:

o Carefully remove the supernatant.
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o Resuspend the nuclei pellet in the Transposition Reaction Mix containing Tn5
transposase.

o Incubate at 37°C for 30 minutes.

o DNA Purification: Immediately purify the tagmented DNA using a DNA purification Kkit.
 Library Amplification:
o Amplify the purified DNA using PCR with indexed primers for 5 cycles.

o Run a small aliquot on a gPCR to determine the additional number of cycles needed to
avoid saturation.

o Complete the remaining PCR cycles.

e Library Purification & QC: Purify the amplified library (e.g., with AMPure XP beads). Check
the library quality and size distribution using a Bioanalyzer or similar instrument.

e Sequencing: Pool libraries and perform paired-end sequencing.

o Data Analysis: Align reads to the reference genome. Call peaks using software like MACS2.
Perform differential accessibility analysis between FHT-1015 and DMSO-treated samples to
identify regions with lost or gained accessibility.[4] Motif analysis can be performed on these
regions to identify transcription factors whose binding sites are affected.[3]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Application Notes and Protocols for FHT-1015].
BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b10830117#fht-1015-in-vitro-experimental-protocol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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